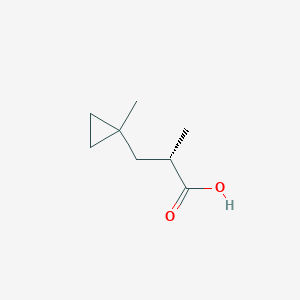

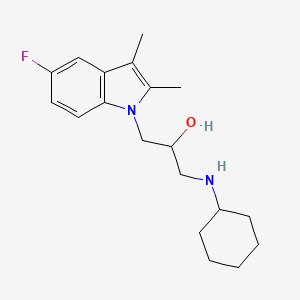

![molecular formula C10H6F6O3 B2701204 2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid CAS No. 87964-30-5](/img/structure/B2701204.png)

2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid

Descripción general

Descripción

“2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid” is a chemical compound with the molecular formula C10H6F6O3 and a molecular weight of 288.14 . It is used for research purposes .

Synthesis Analysis

The synthesis of “this compound” has been achieved through various methods, including Friedel-Crafts acylation, Heck reaction, and Suzuki coupling.Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18) .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Activation of Cobalt(II) Complexes

- Catalytic Properties: A study by Vinck et al. (2010) explored the activation of a Co(II)salen complex through acetic acid-promoted aerobic oxidation. This process led to the formation of a novel cobalt(III)-bound phenoxyl radical, demonstrating the potential of 2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid in catalyzing significant chemical transformations.

Synthesis of Novel Polyimides

- Polymer Science: Yin et al. (2005) synthesized new fluorine-containing polyimides using a novel diamine monomer related to this compound. These polyimides exhibited excellent solubility in various solvents, good thermal stability, and outstanding mechanical properties, as detailed in their publication (Yin et al., 2005).

Applications in Sulfide and Sulfoxide Based Poly(ether-amide)s

- Material Synthesis: Shockravi et al. (2006) reported on the synthesis of novel poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These materials, derived from diacid monomers including derivatives of this compound, showed high thermal stability and solubility in polar solvents (Shockravi et al., 2006).

Research on Hyperbranched Polyesters

- Polyester Synthesis: Turner et al. (1993) worked on all-aromatic hyperbranched polyesters with phenol and acetate end groups, utilizing monomers related to this compound. This research contributes to the understanding of polyester synthesis and its potential applications (Turner et al., 1993).

Catalytic Oxidation Studies

- Environmental Applications: Zhang et al. (2009) investigated the use of Fe3O4 magnetic nanoparticles in the catalytic oxidation of phenolic and aniline compounds, demonstrating the potential for environmental remediation applications involving compounds similar to this compound (Zhang et al., 2009).

Safety and Hazards

Propiedades

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O3/c11-9(12,13)5-1-6(10(14,15)16)3-7(2-5)19-4-8(17)18/h1-3H,4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAICZTCYXNZHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)OCC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

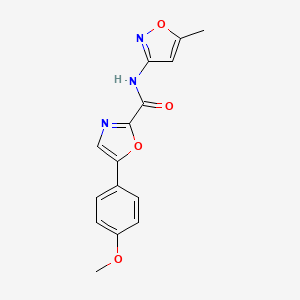

![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)

![2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2701123.png)

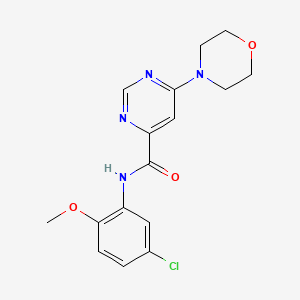

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)

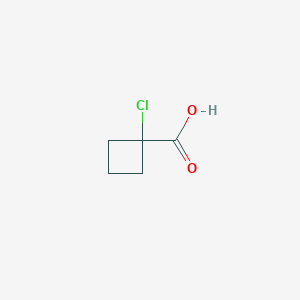

![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)

![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)

methanone](/img/structure/B2701139.png)